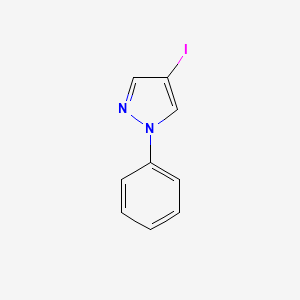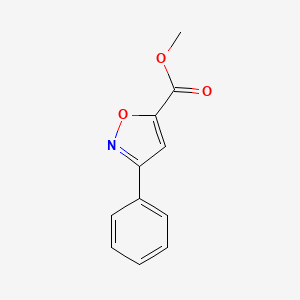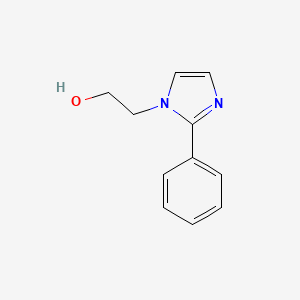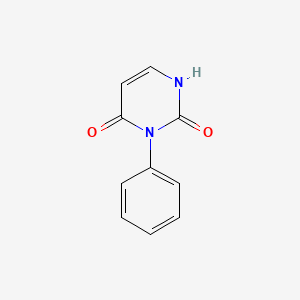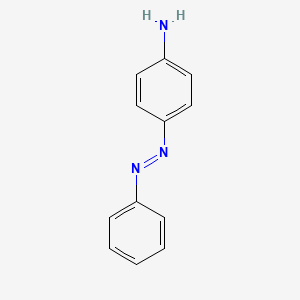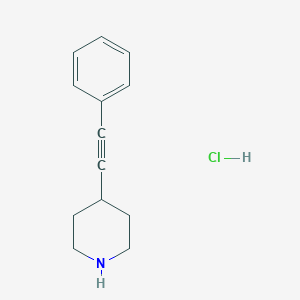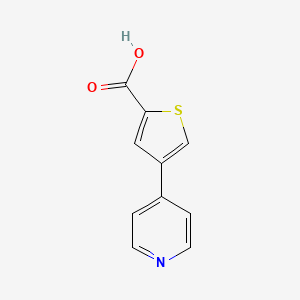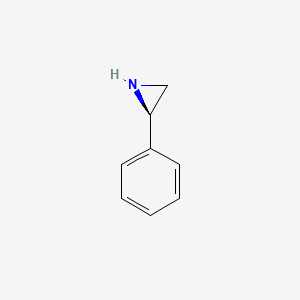
(R)-2-Phenylaziridine
Overview
Description
(R)-2-Phenylaziridine is a type of aziridine compound characterized by the presence of a phenyl group attached to the nitrogen-containing three-membered ring structure. Aziridines like (R)-2-Phenylaziridine are of significant interest in organic chemistry due to their reactivity and potential applications in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of enantiomerically pure aziridines, including 2-phenylaziridines, can be achieved through Mitsunobu-type cyclization of corresponding N-protected amino alcohols. This method allows for the formation of aziridines with a trifluoromethyl group, as reported in the synthesis of 2-phenyl- and 2-ethyl-2-trifluoromethylaziridines . Additionally, biotransformations catalyzed by Rhodococcus erythropolis AJ270 have been utilized to produce highly enantiopure 1-arylaziridine-2-carboxylic acid derivatives from racemic 1-arylaziridine-2-carbonitriles under mild conditions .
Molecular Structure Analysis
The molecular structure of aziridines can be complex, as demonstrated by the synthesis and characterization of rhodium complexes with 2,2-dimethyl-3-phenyl-3-allylaziridine. The crystal and molecular structure of these complexes have been elucidated using X-ray diffraction, providing insights into the coordination behavior of aziridines with transition metals .
Chemical Reactions Analysis
Aziridines are known for their ring-opening reactions, which can be highly regioselective and enantiospecific. For instance, the ring opening of N-tosyl aziridines occurs regioselectively at the less hindered carbon under basic conditions. The regioselectivity under acidic conditions varies depending on the substituent at C-2 and the nitrogen protecting group . Furthermore, the ring-opening reactions of 1-phenylaziridine-2S-carboxamide with benzyl bromide result in products with high enantiomeric purity, indicating the potential for stereoselective synthesis . BH3-promoted β-lithiation of N-alkyl-2-phenylaziridines has also been shown to be regioselective, leading to the enantioselective preparation of cis-2,3-disubstituted aziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aziridines are closely related to their reactivity. The Lewis acid complexation of N-alkyl-2-phenylaziridines with BH3, for example, enables regioselective β-lithiation, suggesting that the electronic and steric properties of aziridines can be manipulated to achieve specific reactivity patterns . The photophysical properties of aziridine derivatives have also been explored in the context of luminescent biotinylation reagents, where the reactivity of the aziridine ring plays a crucial role in the binding and emission properties of the complexes .
Scientific Research Applications
Catalytic Transformations
- Rhodium(I) Catalyzed Carbonylative Ring Expansions: A study demonstrated that rhodium(I) catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, leading to 2-azetidinone. This process is influenced by the hyperconjugation interaction of the substituent on the carbon atom, which is crucial for the activation of the breaking C-N bond in the initial aziridine-Rh(CO)2Cl complex (Ardura, López, & Sordo, 2006).
Synthetic Applications
Synthesis of 1-Arylaziridine-2-Carboxylic Acid Derivatives
A study reported the efficient and enantioselective biotransformations of racemic 1-arylaziridine-2-carbonitriles, using the Rhodococcus erythropolis AJ270 whole cell catalyst. This process produced highly enantiopure S-1-arylaziridine-2-carboxamides and R-1-arylaziridine-2-carboxylic acids in excellent yields (Wang et al., 2007).
Regioselective Ring-Opening Reactions
The regioselective ring-opening of N-protected 2-phenylaziridines with organoalanes has been accomplished, providing a method to introduce various substituents at the benzylic position of phenylaziridine, yielding β-phenyl-β-substituted amines (Bertolini, Woodward, Crotti, & Pineschi, 2009).
Synthesis of Optically Active Arylaziridines
Another study highlighted a stereocontrolled route to trisubstituted aziridines via selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine and trapping with electrophiles. This method allowed the production of alpha,alpha-disubstituted aziridines in single enantiomers, indicating a stable intermediate organolithium configuration (Musio, Clarkson, Shipman, Florio, & Luisi, 2009).
Nucleic Acid Studies
- Molecular Light Switch for DNA: The Ru(bpy)2(dppz)2+ complex, showing no photoluminescence in aqueous solution, exhibited intense photoluminescence in the presence of double-helical DNA. This study suggests the potential application of this compound as a nonradioactive probe for nucleic acids (Friedman et al., 1990).
Other Applications
Oxidation Reactions with Lead Tetraacetate
Oxidation of 2-phenylaziridine with lead tetraacetate provided benzaldehyde as the sole isolable product. This reaction pathway involves the formation of nitrenium ions, offering insights into novel methods for C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).
Enantioselective Gel Collapsing
A study involving an optically active BINOL-terpyridine based Cu(II) complex showed that specific enantiomers of phenylglycinol could cause gel collapsing, demonstrating the potential use of chiral molecular gels for visual chiral discrimination (Chen et al., 2010).
Comparative Carcinogenicity Study
An investigation compared the tumorigenic activity of 2-amino-5-phenylpyridine, a mutagenic compound similar in structure to (R)-2-Phenylaziridine, to the known human carcinogen, 4-aminobiphenyl, in neonatal mice. The study provides insights into the relative carcinogenic potentials of structurally similar compounds (Dooley, Stavenuiter, Westra, & Kadlubar, 1988).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)
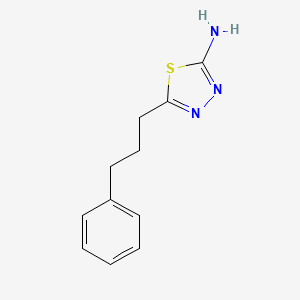
![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
